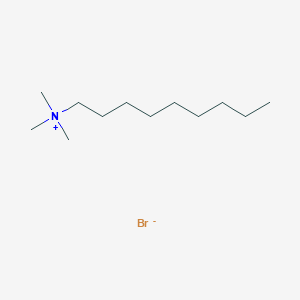

Nonyltrimethylammonium bromide

Description

The exact mass of the compound Trimethylnonylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

trimethyl(nonyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEGNMJSEROZIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35819-23-9 (Parent) | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883779 | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-11-9 | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylnonylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nonyltrimethylammonium Bromide (NTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyltrimethylammonium (B1210114) bromide (NTAB), a quaternary ammonium (B1175870) salt, is a cationic surfactant of significant interest in various scientific and industrial fields, including chemical synthesis, materials science, and drug delivery. Its amphiphilic nature, characterized by a hydrophilic trimethylammonium head group and a nine-carbon hydrophobic alkyl tail, dictates its self-assembly into micelles in aqueous solutions and its interaction with interfaces and biological membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of NTAB, detailed experimental protocols for their determination, and insights into its potential applications and safety considerations.

Chemical and Physical Properties

The fundamental physicochemical properties of Nonyltrimethylammonium Bromide are summarized in the tables below. These properties are crucial for its application in formulation development, understanding its behavior in various solvent systems, and for safety and handling procedures.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | NTAB, Trimethylnonylammonium bromide | [1] |

| CAS Number | 1943-11-9 | [1][2] |

| Molecular Formula | C₁₂H₂₈BrN | [1] |

| Molecular Weight | 266.26 g/mol | [1] |

| Appearance | White powder or flakes | [3] |

| Melting Point | 223-226 °C | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Polar Organic Solvents (e.g., Ethanol (B145695), Methanol) | Generally Soluble (by analogy with similar surfactants) |

Table 3: Micellar Properties of this compound in Aqueous Solution

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) at 25 °C (Estimated) | ~68 mM | [4] |

| Thermodynamics of Micellization | Enthalpy and entropy controlled process | [5][6] |

Note: The CMC value is estimated based on the empirical equation for alkyltrimethylammonium bromides: ln(CMC/mM) = (11.13 ± 0.07) - (0.698 ± 0.006) * nc, where nc is the number of carbon atoms in the alkyl chain (nc = 9 for this compound)[4]. The thermodynamics of micellization are inferred from studies on homologous series of alkyltrimethylammonium bromides[5][6].

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of quaternary ammonium halides is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.

Materials:

-

Trimethylamine (B31210) (can be used as a solution in a suitable solvent like ethanol or THF, or as a condensed gas)

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or tetrahydrofuran)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromononane in the chosen anhydrous solvent.

-

Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of trimethylamine to the solution. If using gaseous trimethylamine, it can be bubbled through the solution. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, this compound, may precipitate out of the solution, as it is generally less soluble in less polar solvents than the starting materials.

-

If the product does not precipitate, the solvent can be partially removed under reduced pressure.

-

Add an excess of a non-polar solvent, such as diethyl ether, to the concentrated reaction mixture to induce precipitation of the crude product.

-

Collect the white precipitate by filtration and wash it with diethyl ether to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Dry the purified this compound under vacuum to obtain a white crystalline solid.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by various methods that detect the abrupt change in a physicochemical property of the solution at the onset of micelle formation.

Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as the added surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.

Procedure:

-

Prepare a stock solution of NTAB in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the NTAB concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.

Principle: For ionic surfactants like NTAB, the molar conductivity of the solution changes with concentration. Below the CMC, the conductivity is proportional to the concentration of the monomeric surfactant ions. Above the CMC, the formation of micelles, which have a lower mobility and bind some counterions, leads to a decrease in the slope of the conductivity versus concentration plot.

Procedure:

-

Prepare a series of NTAB solutions of varying concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the NTAB concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Applications in Drug Delivery and Biological Systems

Cationic surfactants like NTAB are explored in drug delivery for their ability to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. They also interact with biological membranes, which can be leveraged for drug transport but also raises considerations of cytotoxicity.

Micellar Drug Delivery

NTAB, due to its amphiphilic nature, can form micelles in aqueous solutions above its CMC. These micelles possess a hydrophobic core, which can serve as a nano-carrier for poorly water-soluble drug molecules, and a hydrophilic shell that provides stability in aqueous environments. This encapsulation can protect the drug from degradation, improve its pharmacokinetic profile, and potentially target its delivery.

Interaction with Biological Membranes

The positively charged head group of NTAB can interact electrostatically with the negatively charged components of biological membranes, such as phospholipids. The hydrophobic tail can then insert into the lipid bilayer, leading to membrane disruption at higher concentrations. This property is relevant for applications such as antimicrobial agents and penetration enhancers for drug delivery across biological barriers. However, this interaction is also the primary mechanism of their cytotoxicity.

Safety and Toxicology

The safety profile of NTAB is an important consideration for its handling and application, particularly in biological systems.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

Source: ECHA C&L Inventory[1]

Toxicological Profile: Specific toxicological studies on this compound are limited in publicly available literature. However, studies on other long-chain quaternary ammonium compounds, such as cetyltrimethylammonium bromide (CTAB), have shown that they can exhibit significant cytotoxicity. The primary mechanism of toxicity is through the disruption of cell membranes, leading to cell lysis. The cytotoxicity is generally dependent on the concentration and the length of the alkyl chain. Therefore, NTAB should be handled with appropriate personal protective equipment, including gloves and eye protection, to avoid skin and eye irritation[1].

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound via the Menshutkin Reaction.

Diagram 2: Micelle Formation and Drug Encapsulation

Caption: Self-assembly of NTAB monomers into a micelle for drug encapsulation.

Diagram 3: Interaction of NTAB with a Cell Membrane

Caption: Proposed mechanism of NTAB interaction with a biological membrane.

References

- 1. This compound | C12H28BrN | CID 74750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | 1943-11-9 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Thermodynamics of Micellization of n-Alkyltriphenylphosphonium Bromides: A Conductometric Study | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of Nonyltrimethylammonium Bromide (NTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyltrimethylammonium bromide (NTAB), a quaternary ammonium (B1175870) salt, belongs to the class of cationic surfactants. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic nonyl tail, drives its self-assembly in aqueous solutions to form micelles. This behavior underlies its utility in various applications, including as a detergent, emulsifier, and component in drug delivery systems. This technical guide provides a comprehensive overview of the core physical properties of NTAB, detailing experimental methodologies for their determination and presenting available quantitative data.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₈BrN | [1] |

| Molecular Weight | 266.26 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 223-226 °C | |

| Solubility | Soluble in water | |

| CAS Number | 1943-11-9 |

Micellization and Aggregation Behavior

The self-assembly of NTAB monomers into micelles in aqueous solution is a key characteristic. This process is governed by the hydrophobic effect and is quantified by several important parameters.[2]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles spontaneously form.[2] For alkyltrimethylammonium bromides (CₙTAB), the CMC can be estimated using the following empirical equation at 25 °C[3]:

ln(CMC / mM) = 11.13 - 0.698 * n

Where 'n' is the number of carbon atoms in the alkyl chain. For this compound (n=9), the estimated CMC is:

ln(CMC / mM) = 11.13 - 0.698 * 9 ln(CMC / mM) = 11.13 - 6.282 ln(CMC / mM) = 4.848 CMC = e⁴.⁸⁴⁸ ≈ 127.5 mM

It is important to note that this is an estimated value, and the experimental value can be influenced by factors such as temperature, pressure, and the presence of electrolytes.[4]

Surface Tension at CMC

Aggregation Number

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by factors such as the surfactant's chemical structure, concentration, temperature, and ionic strength of the solution.[6][7] For alkyltrimethylammonium bromides, aggregation numbers typically range from 30 to 100.[6][7] Specific experimental data for the aggregation number of NTAB is not prevalent in the literature, but it is expected to be within this range.

Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its critical micelle concentration.[2][8] Below the Krafft point, the surfactant exists as hydrated crystals and its solubility is low. Above the Krafft point, the solubility increases sharply, and micelles can form.[9] The Krafft temperature for alkyltrimethylammonium bromides generally increases with the length of the alkyl chain.[8] While a specific value for NTAB is not available, it is expected to be below room temperature, as is the case for other short-chain alkyltrimethylammonium bromides.

Experimental Protocols

The determination of the key physical properties of NTAB involves several established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation.

1. Conductometry:

-

Principle: The equivalent conductivity of an ionic surfactant solution decreases after the CMC due to the lower mobility of the larger micelles compared to the free monomers.

-

Methodology:

-

Prepare a series of aqueous solutions of NTAB with varying concentrations, spanning a range below and above the expected CMC.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the NTAB concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[4][10]

-

2. Tensiometry (Du Noüy Ring or Wilhelmy Plate Method):

-

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once micelles form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension.

-

Methodology:

-

Prepare a series of NTAB solutions of different concentrations.

-

Measure the surface tension of each solution using a tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the NTAB concentration.

-

The point at which the slope of the curve changes sharply indicates the CMC.[11][12]

-

Determination of Micelle Aggregation Number

Fluorescence Quenching Method:

-

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher molecule that resides in the micelles and reduces the fluorescence intensity of the probe. The extent of quenching is related to the number of quencher molecules per micelle, which in turn allows for the calculation of the aggregation number.[6][7][13]

-

Methodology:

-

Prepare a series of NTAB solutions at a concentration significantly above the CMC.

-

Add a constant, low concentration of a fluorescent probe (e.g., pyrene) to each solution.

-

Add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride) to the solutions.

-

Measure the fluorescence intensity of the probe in each sample using a spectrofluorometer.

-

The data is analyzed using the Turro-Yekta equation, which relates the change in fluorescence intensity to the quencher concentration and the micelle concentration, allowing for the determination of the aggregation number.[6][7]

-

Determination of the Krafft Point

Conductivity Method:

-

Principle: The solubility of an ionic surfactant increases significantly at the Krafft temperature, leading to a sharp increase in the conductivity of the solution.[9][14]

-

Methodology:

-

Prepare a surfactant solution at a concentration above its expected CMC. The solution will initially be turbid if below the Krafft point.

-

Slowly heat the solution while continuously stirring and monitoring its conductivity.

-

Plot the conductivity as a function of temperature.

-

The temperature at which a sharp increase in conductivity is observed corresponds to the Krafft point.[9][14]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a surfactant like this compound.

Caption: General experimental workflow for determining the key physical properties of this compound.

Conclusion

This technical guide has summarized the core physical properties of this compound and outlined the standard experimental procedures for their determination. While specific experimental data for NTAB, particularly for surface tension at CMC, aggregation number, and Krafft point, are not extensively reported, the provided information based on its homologous series and established surfactant science offers a robust framework for researchers and professionals in drug development. The detailed experimental protocols and the illustrative workflow diagram serve as a practical resource for the physicochemical characterization of this and other cationic surfactants. Further experimental investigation is warranted to establish precise quantitative values for the key micellization parameters of NTAB.

References

- 1. This compound | C12H28BrN | CID 74750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. ache.org.rs [ache.org.rs]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nonyltrimethylammonium Bromide (CAS Number 1943-11-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyltrimethylammonium bromide (NTAB), identified by CAS number 1943-11-9, is a quaternary ammonium (B1175870) salt. It belongs to the class of cationic surfactants, which are characterized by a positively charged hydrophilic head group and a hydrophobic tail. This amphiphilic nature allows NTAB to exhibit surface-active properties, making it a subject of interest in various scientific and industrial applications, including as a biochemical reagent and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties, potential biological activities, and relevant experimental considerations for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its application in experimental settings, influencing its solubility, stability, and interaction with other molecules.

| Property | Value | Reference |

| CAS Number | 1943-11-9 | [1] |

| Chemical Formula | C₁₂H₂₈BrN | [2] |

| Molecular Weight | 266.26 g/mol | [2] |

| Appearance | White to almost white powder/solid | |

| Melting Point | 223-226 °C | |

| Solubility | Soluble in water | |

| Purity | Typically ≥98% | [2] |

Surfactant Properties

As a cationic surfactant, this compound has the ability to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for applications involving solubilization and formulation.

ln(CMC / mM) = (11.13 ± 0.07) - (0.698 ± 0.006) * n_c

where n_c is the number of carbon atoms in the alkyl chain. For this compound, n_c = 9.

| Property | Estimated Value |

| Critical Micelle Concentration (CMC) | ~ 10.4 mM |

| Aggregation Number | Not available |

Note: The CMC value is an estimate calculated from the provided formula and should be experimentally verified for precise applications.

Potential Biological Activities and Mechanism of Action

Specific biological activity data, such as IC50 values for antimicrobial or cytotoxic effects, for this compound are not extensively documented in public literature. However, based on the well-studied activities of other quaternary ammonium compounds (QACs) with similar structures, such as Cetyltrimethylammonium bromide (CTAB), some potential biological effects and their mechanisms can be inferred.

Antimicrobial Activity

QACs are known for their broad-spectrum antimicrobial activity against bacteria and fungi. The primary mechanism of action is believed to be the disruption of the cell membrane. The positively charged headgroup of the surfactant interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. The length of the alkyl chain plays a crucial role in the antimicrobial efficacy, with optimal activity often observed for chain lengths between C12 and C16.

Cytotoxicity

The membrane-disrupting properties of QACs also contribute to their cytotoxicity towards mammalian cells. The interaction with the cell membrane can lead to lysis and cell death. The cytotoxicity is dependent on the concentration and the cell type. For instance, CTAB has been shown to be highly toxic to human skin cells.[3]

Interaction with Cell Membranes

The fundamental interaction of this compound with biological membranes is electrostatic, driven by the attraction between its cationic headgroup and the anionic components of the membrane, such as phosphatidylserine. This initial binding is followed by the insertion of the hydrophobic nonyl tail into the lipid bilayer, which can disrupt the membrane's structure and function.

Figure 1. Proposed mechanism of this compound interaction with a cell membrane.

Applications in Research and Development

Biochemical Reagent

This compound is commercially available as a biochemical reagent for life science research.[4] Its surfactant properties can be utilized for solubilizing lipids and membrane proteins, and in the preparation of various formulations.

Phase Transfer Catalysis

Quaternary ammonium salts are widely used as phase transfer catalysts in organic synthesis. They facilitate the transfer of a reactant from an aqueous phase to an organic phase, where the reaction can proceed more efficiently. The lipophilic cation forms an ion pair with the aqueous reactant, which is then soluble in the organic solvent.

Figure 2. Workflow of phase transfer catalysis using this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of alkyltrimethylammonium bromides involves the quaternization of a tertiary amine with an alkyl halide. The following is a representative protocol that can be adapted for the synthesis of this compound.

Materials:

-

Trimethylamine (B31210) (solution in a suitable solvent, e.g., ethanol (B145695) or THF)

-

Anhydrous diethyl ether

-

Reaction flask with a magnetic stirrer

-

Condenser (if reflux is needed)

Procedure:

-

In a reaction flask, dissolve 1-bromononane in a suitable solvent like THF.

-

Add an excess of trimethylamine solution to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours. The product may precipitate as a white solid.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Once the reaction is complete, cool the suspension to 0°C.

-

Filter the white precipitate and wash it with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Note: This is a general procedure and may require optimization for yield and purity.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution that changes abruptly at the micellization point. Common methods include surface tensiometry, conductometry, and fluorescence spectroscopy.

Conductometry Method:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, both below and above the expected CMC.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Figure 3. Experimental workflow for CMC determination by conductometry.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Avoid inhalation of the powder and ensure work is conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a cationic surfactant with potential applications in various fields of research and development. While specific biological data for this compound is limited, its properties can be inferred from related quaternary ammonium salts. Its utility as a biochemical reagent and a phase transfer catalyst is established. Further research is warranted to fully elucidate its biological activities and potential applications in areas such as drug formulation and delivery. This guide provides a foundational understanding for professionals working with this compound.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Nonyltrimethylammonium Bromide (NTAB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonyltrimethylammonium (B1210114) bromide (NTAB) is a quaternary ammonium (B1175870) compound (QAC) characterized by a nine-carbon alkyl chain, a positively charged quaternary ammonium headgroup, and a bromide counter-ion. As a cationic surfactant, it possesses significant antimicrobial properties and has garnered interest in various research and development sectors, including its potential applications in drug delivery and formulation. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key biological interactions of NTAB, with a focus on its mechanism of action relevant to drug development.

Molecular Structure and Identification

Nonyltrimethylammonium bromide is an amphiphilic molecule, meaning it has both a hydrophobic (the nonyl tail) and ahydrophilic (the trimethylammonium headgroup) component. This dual nature is fundamental to its chemical behavior and biological activity. The permanent positive charge on the quaternary nitrogen atom is a key feature of this class of compounds.

The two-dimensional chemical structure of this compound is depicted below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | trimethyl(nonyl)azanium;bromide | [1] |

| CAS Number | 1943-11-9 | [1] |

| Molecular Formula | C12H28BrN | [1][2] |

| SMILES | CCCCCCCCC--INVALID-LINK--(C)C.[Br-] | [1] |

| InChI | InChI=1S/C12H28N.BrH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 | [1] |

| ChEMBL ID | CHEMBL119221 | [1] |

Physicochemical Properties

The physical and chemical properties of NTAB are crucial for its application in research and formulation. These properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 266.26 g/mol | [1] |

| Appearance | White to off-white powder or flakes | [3] |

| Melting Point | 223-226 °C | [3] |

| Decomposition Temp. | 224 °C | [4] |

| Water Solubility | Soluble | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of NTAB typically follows a standard quaternization reaction, also known as the Menshutkin reaction. This involves the nucleophilic substitution of an alkyl halide by a tertiary amine. A plausible protocol is detailed below.

Materials:

-

1-Bromononane (B48978) (Nonyl bromide)

-

Trimethylamine (B31210) (solution in a suitable solvent like ethanol (B145695) or THF)

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Diethyl ether (ice-cold)

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Addition funnel

Procedure:

-

In a round-bottom flask, dissolve 1-bromononane (1 equivalent) in anhydrous THF (e.g., 50 mL per gram of 1-bromononane).

-

While stirring the solution at room temperature, add a solution of trimethylamine (1.5 equivalents) dropwise using an addition funnel. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 24-48 hours. During this time, the product, NTAB, will precipitate as a white solid.

-

After the reaction period, cool the suspension in an ice bath (0 °C) for at least one hour to maximize precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with a small amount of ice-cold diethyl ether to remove any unreacted starting materials.

-

Dry the final product under vacuum to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of NTAB.

Characterization Protocol

The identity and purity of the synthesized NTAB should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃). The resulting spectrum should show a characteristic singlet for the nine protons of the three methyl groups on the nitrogen, and distinct multiplets for the methylene (B1212753) groups of the nonyl chain.

-

¹³C NMR: The spectrum will confirm the presence of all 12 unique carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire a spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Look for characteristic C-H stretching and bending vibrations from the alkyl groups and C-N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Use a technique like Electrospray Ionization (ESI) to analyze the sample.

-

The resulting mass spectrum should show a prominent peak corresponding to the mass of the nonyltrimethylammonium cation (C12H28N⁺), which has a calculated m/z of 186.22.

-

Mechanism of Action and Relevance in Drug Development

Antimicrobial Mechanism

The primary mechanism of action for NTAB and other QACs against microbes, particularly bacteria, is the disruption of the cell membrane.[2][5] This process is driven by the amphiphilic nature of the molecule.

-

Adsorption: The positively charged quaternary ammonium headgroup is electrostatically attracted to the negatively charged components of the bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[6]

-

Membrane Insertion: The hydrophobic nonyl tail penetrates and inserts into the hydrophobic core of the phospholipid bilayer.[2]

-

Disruption: This insertion disrupts the ordered structure of the cell membrane, leading to increased fluidity, the formation of pores, and a loss of membrane integrity.[1]

-

Cell Death: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K⁺) and metabolites, which ultimately leads to cell death.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cetrimonium Bromide Inhibits Cell Migration and Invasion of Human Hepatic SK-HEP-1 Cells Through Modulating the Canonical and Non-canonical TGF-β Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 6. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

Nonyltrimethylammonium Bromide: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with Nonyltrimethylammonium bromide (NTAB). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | NTAB, Trimethylnonylammonium bromide, 1-Nonanaminium, N,N,N-trimethyl-, bromide |

| CAS Number | 1943-11-9 |

| Molecular Formula | C12H28BrN |

| Molecular Weight | 266.26 g/mol [1] |

| Chemical Structure | CCCCCCCCC--INVALID-LINK--(C)C.[Br-] |

Hazard Identification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

GHS Label Elements

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P264, P280

-

Response: P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362+P364

-

Storage: -

-

Disposal: -

-

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid |

| Appearance | White to off-white powder |

| Odor | No data available |

| Melting Point | 76 °C (lit.) |

| Boiling Point | 81 °C / 0.1 mmHg (lit.) |

| Flash Point | 72 °C (lit.) |

| Solubility | No data available |

| Vapor Pressure | No data available |

| Density | No data available |

Toxicological Information

| Toxicity Data (for Cetyltrimethylammonium bromide) | Value | Species |

| Acute Oral Toxicity (LD50) | 410 mg/kg | Rat |

| Acute Dermal Toxicity (LD50) | 2,150 mg/kg | Rabbit |

| Acute Inhalation Toxicity (LC50) | No data available | - |

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): No data available.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: No data available.

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas.

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Precautions for Safe Handling: Handling in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.

-

Conditions for Safe Storage, Including any Incompatibilities: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.

Personal Protective Equipment

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands.

-

Respiratory Protection: If exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator.

-

Thermal Hazards: No data available.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: No data available.

-

Hazardous Decomposition Products: No data available.

Ecotoxicological Information

| Ecotoxicity Data (for Dodecyltrimethylammonium bromide) | Value |

| Partition coefficient: n-octanol/water (log Pow) | -1.6 - -1.2 |

This suggests that bioaccumulation is not expected.

Disposal Considerations

-

Waste Treatment Methods: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.

-

Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.

Experimental Protocols

The following are generalized experimental protocols for key toxicological assessments based on OECD guidelines. Specific parameters may need to be adjusted for this compound.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Animal Selection: Healthy young adult rodents (e.g., rats), fasted overnight, are used. At least 5 animals of the same sex are used per dose level.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. If a single dose is not possible, it can be given in smaller fractions over a period not exceeding 24 hours.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a standard statistical method.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Test Substance Application: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure Duration: The exposure period is 4 hours.

-

Observation: The skin is examined for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days.

-

Scoring: Skin reactions are scored according to a standardized grading system.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Test Substance Application: A single dose of the test substance (e.g., 0.1 mL of a solution or 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application, and then daily if effects persist.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the eye irritation or corrosion.

Visualizations

Caption: Hazard Communication and Safety Management Workflow for NTAB.

Caption: General Workflow for Toxicological Risk Assessment.

References

Nonyltrimethylammonium bromide mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Nonyltrimethylammonium (B1210114) Bromide

Introduction

Nonyltrimethylammonium bromide (NTAB) is a quaternary ammonium (B1175870) compound (QAC) with the chemical formula C₁₂H₂₈BrN.[1] As a cationic surfactant, it possesses a positively charged hydrophilic headgroup (trimethylammonium) and a hydrophobic tail (a nine-carbon alkyl chain). This amphipathic structure dictates its interaction with biological interfaces and is fundamental to its mechanism of action. QACs are widely utilized for their antimicrobial properties and are under investigation for other biomedical applications, including as potential anticancer agents. This guide provides a detailed technical overview of the molecular and cellular mechanisms through which NTAB and related QACs exert their biological effects, with a focus on membrane interaction, antimicrobial activity, and induced cytotoxicity.

Core Mechanism: Interaction with and Disruption of Biological Membranes

The primary mechanism of action for NTAB and other QACs is the disruption of the structural and functional integrity of cell membranes. This process is driven by the molecule's amphipathic nature and can be described in a multi-step model.

-

Electrostatic Adsorption: The positively charged quaternary ammonium headgroup of NTAB is electrostatically attracted to the predominantly negatively charged components of microbial and eukaryotic cell surfaces, such as phospholipids (B1166683), teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria).

-

Hydrophobic Insertion: Following initial binding, the nonyl hydrophobic tail penetrates the nonpolar core of the lipid bilayer.[2]

-

Membrane Destabilization: The insertion of these surfactant molecules among the phospholipids disrupts the ordered structure of the membrane. This leads to an increase in membrane fluidity, the formation of pores or defects, and a loss of osmotic stability.[2][3]

-

Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential low-molecular-weight cytoplasmic components, such as ions (e.g., K⁺), metabolites, and nucleic acids, leading to the dissipation of vital ion gradients and ultimately, cell death.[4]

Antimicrobial Action

The membrane-disrupting capability of NTAB is the foundation of its potent antimicrobial activity against a broad spectrum of bacteria. The consequences of membrane damage include the collapse of the membrane potential, inhibition of membrane-associated enzymes, and disruption of cellular respiration and transport systems.[5][6]

Quantitative Data on Antimicrobial Activity

While extensive data specifically for NTAB is limited, the antimicrobial efficacy of structurally similar QACs provides a strong benchmark. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antimicrobial potency.

| Compound | Organism | Type | MIC (µg/mL) |

| Cetyltrimethylammonium bromide (CTAB) | Staphylococcus aureus | Gram-positive | ~2 |

| Cetyltrimethylammonium bromide (CTAB) | Enterococcus faecalis | Gram-positive | ~2 |

| Cetyltrimethylammonium bromide (CTAB) | Escherichia coli | Gram-negative | >8 |

| Myristyltrimethylammonium bromide (MiTMAB) | Staphylococcus aureus | Gram-positive | 1 - 4 |

| Myristyltrimethylammonium bromide (MiTMAB) | Escherichia coli | Gram-negative | 8 - 32 |

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for QACs against common bacterial pathogens. Data are compiled from analogous compounds to illustrate typical efficacy ranges.[4][7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of an antimicrobial agent like NTAB.

Objective: To determine the lowest concentration of NTAB that visibly inhibits the growth of a target microorganism.

Materials:

-

This compound (NTAB) stock solution of known concentration.

-

Target bacterial strain (e.g., S. aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

Incubator (37°C).

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the NTAB stock solution (at twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no NTAB.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of NTAB at which there is no visible turbidity (i.e., the first clear well). This can be confirmed by measuring the optical density at 600 nm.

Cytotoxic Activity and Induced Signaling Pathways

In addition to antimicrobial effects, QACs exhibit cytotoxicity towards eukaryotic cells, a mechanism that is being explored for anticancer applications. The mode of action is more complex than simple membrane lysis and involves the specific targeting of mitochondria.

Mitochondria-Mediated Apoptosis

Studies on closely related QACs, such as cetrimonium (B1202521) bromide (CTAB), have demonstrated a distinct mechanism of cytotoxicity that selectively targets cancer cells over normal fibroblasts.[8][9] This selectivity may exploit metabolic differences in cancer cells. The central pathway is the induction of mitochondria-mediated apoptosis.

-

Mitochondrial Targeting: The cationic nature of NTAB promotes its accumulation within the mitochondria, driven by the large negative mitochondrial membrane potential.

-

Inhibition of ATP Synthase & Membrane Depolarization: The compound directly inhibits H⁺-ATP synthase activity, leading to a depolarization of the mitochondrial membrane potential.[9]

-

Metabolic Collapse: This inhibition results in a sharp decrease in intracellular ATP levels.

-

Apoptosome Formation: The loss of mitochondrial integrity causes the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

-

Caspase Activation: Cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of executioner caspases (e.g., caspase-3).

-

Apoptosis Execution: Activated caspases orchestrate the systematic dismantling of the cell, characterized by chromatin condensation and DNA fragmentation, culminating in apoptotic cell death.[9]

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxicity of a compound. Data from various QACs show dose-dependent effects on different cell lines.

| Compound | Cell Line | Cell Type | Exposure Time (h) | IC₅₀ (µM) |

| Cetyltrimethylammonium bromide (CTAB) | HaCaT | Human Keratinocyte | 2 | >100 |

| Cetyltrimethylammonium bromide (CTAB) | HaCaT | Human Keratinocyte | 24 | ~10-30 |

| Tetraoctylammonium bromide | HaCaT | Human Keratinocyte | 24 | ~10 |

| Oleylamine | HaCaT | Human Keratinocyte | 24 | <10 |

Table 2: Representative cytotoxicity (IC₅₀) values for QACs and related surface coating agents on a human cell line. Cytotoxicity is often time and concentration-dependent.[10]

Experimental Protocol: Cell Viability (Resazurin) Assay

This protocol measures cell viability by quantifying the metabolic reduction of resazurin (B115843) (a blue, non-fluorescent dye) to the highly fluorescent resorufin (B1680543) by viable cells.

Objective: To determine the concentration of NTAB that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

-

Human cell line (e.g., HaCaT or a cancer cell line like FaDu).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

NTAB stock solution.

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

-

Sterile 96-well cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of NTAB in complete medium at twice the final desired concentration.

-

Remove the old medium from the cells and add 100 µL of the NTAB dilutions to the respective wells. Include vehicle-only wells (untreated control) and no-cell wells (background control).

-

Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Resazurin Addition: Add 20 µL of the resazurin solution to each well and incubate for another 2-4 hours, or until the color of the control wells changes from blue to pink.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence from all measurements. Calculate cell viability as a percentage relative to the untreated control wells. Plot the percent viability against the logarithm of the NTAB concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Conclusion

The mechanism of action of this compound is rooted in its cationic surfactant properties. Its primary mode of interaction is the disruption of cell membrane integrity, which accounts for its broad-spectrum antimicrobial activity. In eukaryotic cells, this activity extends to a more specific mechanism involving the targeting of mitochondria, leading to the induction of apoptosis. This dual mechanism makes NTAB and other QACs compounds of significant interest for applications ranging from disinfection to potential therapeutic development. The detailed study of these pathways and the quantification of their effects through standardized protocols are essential for harnessing their full potential in a targeted and safe manner.

References

- 1. This compound | C12H28BrN | CID 74750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nanoprobes to investigate nonspecific interactions in lipid bilayers: from defect-mediated adhesion to membrane disruption - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 3. The effect of reagents that increase membrane fluidity on the activity of 3-hydroxyl-3-methyl glutaryl coenzyme A reductase in the CHO-K1 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antibiofilm Effect of a Medical Device Containing TIAB on Microorganisms Associated with Surgical Site Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential use of cetrimonium bromide as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]

Nonyltrimethylammonium Bromide (NTAB): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyltrimethylammonium bromide (NTAB), a cationic surfactant of the quaternary ammonium (B1175870) compound family, is a versatile tool in various research and development fields. Its amphipathic nature, characterized by a nine-carbon hydrophobic tail and a positively charged quaternary ammonium headgroup, allows it to self-assemble into micelles in aqueous solutions. This property, along with its interactions with biological molecules and surfaces, underpins its utility in micellar catalysis, nanotechnology, molecular biology, and microbiology. This technical guide provides an in-depth overview of the applications of NTAB, featuring quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its use in a laboratory setting.

Physicochemical Properties of Alkyltrimethylammonium Bromides

The properties of NTAB are best understood in the context of its homologous series. The critical micelle concentration (CMC) and aggregation number are key parameters that vary with the length of the alkyl chain.

| Property | Description | This compound (C9TAB) | Decyltrimethylammonium Bromide (C10TAB) | Dodecyltrimethylammonium Bromide (C12TAB) |

| Molecular Formula | C₁₂H₂₈BrN | C₁₃H₃₀BrN | C₁₅H₃₄BrN | |

| Molecular Weight | 266.26 g/mol | 280.29 g/mol | 308.34 g/mol | |

| Critical Micelle Concentration (CMC) at 25°C | The concentration at which surfactant molecules begin to form micelles.[1] | ~125 mM (Calculated)[1] | 65-68 mM | 15-16 mM |

| Aggregation Number | The average number of surfactant molecules in a single micelle. | Data not available | ~40-50 | ~50-60[2][3] |

Core Research Applications of this compound

Micellar Catalysis

NTAB micelles can act as microreactors, accelerating chemical reactions by concentrating reactants within the micellar structure. The hydrophobic core of the micelle can solubilize nonpolar reactants, while the positively charged Stern layer can attract anionic nucleophiles, increasing the effective concentration of reactants and thus the reaction rate. A classic example is the hydrolysis of esters.

Caption: Partitioning and concentration of reactants in an NTAB micelle leading to enhanced reaction rates.

This protocol describes a method to determine the rate enhancement of PNPA hydrolysis in the presence of NTAB micelles.

-

Preparation of Solutions:

-

Prepare a stock solution of NTAB (e.g., 0.5 M) in a suitable buffer (e.g., 0.01 M Tris-HCl, pH 8.0).

-

Prepare a series of dilutions of the NTAB stock solution in the same buffer to obtain concentrations ranging from below to above the CMC of NTAB.

-

Prepare a stock solution of p-nitrophenyl acetate (B1210297) (PNPA) in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

-

-

Kinetic Measurements:

-

Equilibrate the NTAB solutions and a control buffer solution (without NTAB) at a constant temperature (e.g., 25°C) in a spectrophotometer cuvette holder.

-

Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette, ensuring the final concentration of the organic solvent is low (e.g., <1%).

-

Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate ion, over time.

-

Record the absorbance at regular intervals for a period sufficient to determine the initial reaction rate.

-

-

Data Analysis:

-

Calculate the pseudo-first-order rate constant (k_obs) for each NTAB concentration from the initial linear portion of the absorbance vs. time plot.

-

Plot k_obs as a function of NTAB concentration. An increase in the rate constant above the CMC demonstrates micellar catalysis.

-

Antimicrobial Research

Quaternary ammonium compounds, including NTAB, exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their primary mechanism of action involves the disruption of cell membrane integrity. The positively charged headgroup interacts with the negatively charged components of the microbial cell membrane, leading to disorganization of the membrane, leakage of intracellular components, and ultimately cell death.

Caption: The mechanism of antimicrobial action of NTAB against bacterial cells.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Specific MIC values for NTAB are not widely reported in the literature, but for homologous alkyltrimethylammonium bromides, activity is dependent on the alkyl chain length.

| Organism | Alkyltrimethylammonium Bromide (Chain Length) | Approximate MIC (µg/mL) |

| Staphylococcus aureus | Decyltrimethylammonium Bromide (C10) | 31.2 - 62.5 |

| Escherichia coli | Decyltrimethylammonium Bromide (C10) | 31.2 - 62.5 |

| Pseudomonas aeruginosa | Decyltrimethylammonium Bromide (C10) | 62.5 - 125 |

| Candida albicans | Dodecyltrimethylammonium Bromide (C12) | 15.6 - 31.2 |

Note: These values are for closely related homologues and serve as an estimate. The MIC of NTAB should be determined experimentally.

This protocol outlines the standardized broth microdilution method for determining the MIC of NTAB.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of NTAB Dilutions:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells 2 through 12.

-

Add 100 µL of a stock solution of NTAB (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as a growth control (no NTAB), and well 12 serves as a sterility control (no inoculum).

-

-

Preparation of Inoculum:

-

Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or as required for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of NTAB at which there is no visible growth.

-

Nanoparticle Synthesis

In the synthesis of nanoparticles, NTAB can act as a templating or capping agent. The NTAB micelles can provide a confined environment for the nucleation and growth of nanoparticles, thereby controlling their size and shape. As a capping agent, NTAB adsorbs to the surface of the nanoparticles, preventing their aggregation and providing colloidal stability.

This protocol is adapted from methods using the closely related surfactant, cetyltrimethylammonium bromide (CTAB), and provides a framework for the synthesis of AuNPs using NTAB. The smaller size of NTAB may result in the formation of smaller nanoparticles compared to CTAB.

Caption: A typical workflow for the seed-mediated synthesis of gold nanoparticles using NTAB.

-

Preparation of Seed Solution:

-

To 10 mL of 0.25 mM HAuCl₄, add 0.5 mL of 10 mM ice-cold NaBH₄ with vigorous stirring. The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles.

-

-

Preparation of Growth Solution:

-

In a separate flask, mix 50 mL of 0.2 M NTAB with 2.5 mL of 4 mM HAuCl₄.

-

Add 0.4 mL of 0.1 M ascorbic acid. The solution will become colorless as Au³⁺ is reduced to Au¹⁺.

-

-

Nanoparticle Growth:

-

Rapidly inject a small volume (e.g., 60 µL) of the seed solution into the growth solution with stirring.

-

A color change will be observed as the nanoparticles grow. The final color will depend on the size and shape of the nanoparticles.

-

Allow the reaction to proceed for at least 30 minutes.

-

-

Purification:

-

Centrifuge the nanoparticle solution to pellet the AuNPs.

-

Remove the supernatant and resuspend the nanoparticles in deionized water to remove excess NTAB. Repeat this step at least once.

-

Applications in Molecular Biology: DNA Condensation

As a cationic surfactant, NTAB can interact with the negatively charged phosphate (B84403) backbone of DNA. This interaction can neutralize the charge on the DNA and, in conjunction with hydrophobic interactions between the alkyl tails of the NTAB molecules, lead to the condensation of DNA into compact structures. The efficiency of condensation is dependent on the alkyl chain length, with longer chains generally being more effective at lower concentrations.

This protocol describes a method to observe DNA condensation using a fluorescent intercalating dye, such as ethidium (B1194527) bromide. When DNA is condensed, the intercalating dye is excluded, resulting in a decrease in fluorescence.

-

Preparation of Solutions:

-

Prepare a solution of DNA (e.g., plasmid or genomic DNA) in a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of NTAB in the same buffer.

-

Prepare a solution of ethidium bromide in the same buffer.

-

-

Fluorescence Measurement:

-

In a fluorometer cuvette, mix the DNA solution with the ethidium bromide solution and allow it to equilibrate.

-

Measure the initial fluorescence intensity (Excitation ~520 nm, Emission ~600 nm).

-

Add increasing concentrations of the NTAB stock solution to the cuvette, mixing after each addition.

-

Measure the fluorescence intensity after each addition of NTAB.

-

-

Data Analysis:

-

Plot the relative fluorescence intensity as a function of the NTAB concentration. A decrease in fluorescence indicates DNA condensation. The concentration of NTAB at which 50% of the fluorescence is quenched can be used as a measure of condensation efficiency.

-

Protein Solubilization

NTAB can be used to solubilize membrane proteins from their native lipid bilayer environment. The detergent molecules disrupt the membrane and form mixed micelles with the membrane proteins and lipids, thereby rendering the proteins soluble in an aqueous buffer. As a cationic detergent, care must be taken in downstream applications, as NTAB can interfere with techniques such as ion-exchange chromatography.

This is a general protocol for screening the effectiveness of NTAB for solubilizing a target membrane protein.

Caption: A general workflow for the solubilization of membrane proteins using NTAB.

-

Preparation of Membranes:

-

Isolate the cell membranes containing the protein of interest using standard cell fractionation techniques (e.g., differential centrifugation).

-

-

Solubilization Screening:

-

Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl or HEPES with protease inhibitors).

-

Aliquot the membrane suspension into several tubes.

-

Add NTAB from a stock solution to each tube to achieve a range of final concentrations (e.g., 0.1% to 2.0% w/v).

-

Incubate the samples with gentle mixing for 1-4 hours at 4°C.

-

-

Separation of Soluble and Insoluble Fractions:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

Carefully collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in buffer.

-

-

Analysis:

-

Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE and Western blotting with an antibody against the target protein to determine the optimal NTAB concentration for solubilization.

-

Conclusion

This compound is a valuable cationic surfactant with a wide range of applications in scientific research. Its utility in micellar catalysis, antimicrobial studies, nanoparticle synthesis, and the manipulation of biological macromolecules makes it a versatile tool for chemists, biologists, and materials scientists. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize NTAB in their experimental work. As with any surfactant-based system, empirical optimization of concentrations and conditions is crucial for achieving desired outcomes.

References

An In-depth Technical Guide to the Core Properties of Nonyltrimethylammonium Bromide (NTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyltrimethylammonium bromide (NTAB), a quaternary ammonium (B1175870) salt, is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, materials science, and biochemistry. Its amphiphilic nature, characterized by a hydrophobic nine-carbon alkyl chain and a hydrophilic quaternary ammonium headgroup, allows it to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This property, along with its ability to modify surface and interfacial tension, makes it a versatile molecule for the formulation of nanoparticles, as a stabilizing agent, and in the study of hydrophobic and electrostatic interactions at a molecular level.

This technical guide provides a comprehensive overview of the core physicochemical properties of NTAB, detailed experimental protocols for their determination, and insights into its potential applications, particularly in the realm of drug development.

Physicochemical Properties

The behavior of NTAB in aqueous solution is dictated by several key physicochemical parameters. While specific experimental values can vary slightly depending on the experimental conditions (e.g., temperature, purity, and presence of electrolytes), the following table summarizes the key properties of NTAB.

| Property | Symbol | Value (at 25 °C) | Method of Determination |

| Chemical Formula | - | C₁₂H₂₈BrN | - |

| Molecular Weight | MW | 266.26 g/mol | - |

| Appearance | - | White to off-white crystalline powder | Visual Inspection |

| Melting Point | Tₘ | 223-226 °C | Capillary Method |

| Critical Micelle Concentration | CMC | ~63 mM (estimated) | Conductivity, Surface Tensiometry, Fluorescence Spectroscopy |

| Surface Tension at CMC | γ_CMC | Data not explicitly found in searches | Surface Tensiometry (e.g., Du Noüy ring method) |

| Aggregation Number | N_agg | Data not explicitly found in searches | Fluorescence Quenching, Light Scattering |

| Krafft Temperature | T_K | Likely below 0 °C | Conductivity vs. Temperature |

Note: The CMC value is an estimation based on the empirical relationship for the alkyltrimethylammonium bromide series. Experimental determination is recommended for precise applications. The Krafft temperature for NTAB is expected to be low, as shorter-chain alkyltrimethylammonium bromides are highly soluble in water.

Experimental Protocols

Accurate characterization of NTAB's properties is crucial for its effective application. The following sections detail the standard experimental methodologies for determining its key parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins.